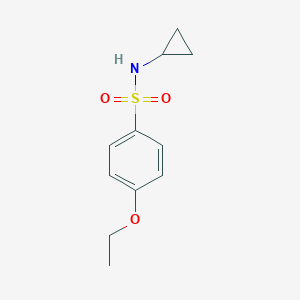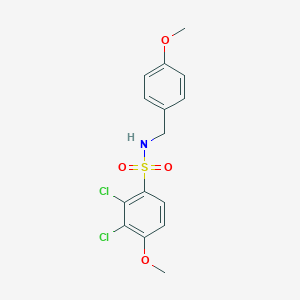![molecular formula C18H20N2O3S B296464 N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B296464.png)
N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3), a protein tyrosine kinase involved in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases and transplantation.
Mécanisme D'action
N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide blocks the downstream signaling pathways of these cytokines, which are involved in the activation and proliferation of immune cells.
Biochemical and physiological effects:
In preclinical studies, N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to effectively suppress the immune response and prevent autoimmune disease development in animal models. In clinical trials, N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to reduce disease activity and improve symptoms in patients with rheumatoid arthritis and psoriasis. It has also been shown to prevent rejection of transplanted organs in animal models and in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is its selectivity for JAK3, which reduces the risk of off-target effects. However, its effectiveness may be limited by the fact that it only targets one specific signaling pathway. Additionally, the long-term effects of JAK3 inhibition are not fully understood, and further research is needed to determine the safety and efficacy of N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide in long-term use.
Orientations Futures
Future research directions for N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide include investigating its potential use in other autoimmune diseases such as lupus and inflammatory bowel disease. Additionally, further studies are needed to determine the optimal dosing and duration of treatment for N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide in different patient populations. Finally, research is needed to develop new JAK inhibitors with improved selectivity and efficacy.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide involves the reaction of 4-aminobenzoic acid with 4-methylbenzenesulfonyl chloride to form 4-methyl-N-(4-methylbenzenesulfonyl)benzamide. The resulting compound is then reacted with cyclopropylamine to yield N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide.
Applications De Recherche Scientifique
N-cyclopropyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been studied extensively for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been investigated for its potential use in transplantation to prevent rejection of transplanted organs.
Propriétés
Formule moléculaire |
C18H20N2O3S |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
N-cyclopropyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C18H20N2O3S/c1-13-3-11-17(12-4-13)24(22,23)20(2)16-9-5-14(6-10-16)18(21)19-15-7-8-15/h3-6,9-12,15H,7-8H2,1-2H3,(H,19,21) |
Clé InChI |
FLQDBJAQUCBABY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC3CC3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296381.png)
![N-butyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296382.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide](/img/structure/B296384.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B296385.png)
![N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide](/img/structure/B296387.png)
![N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B296388.png)
![N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B296394.png)

![N-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B296397.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B296399.png)
![2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide](/img/structure/B296401.png)
![Dimethyl 4-[3-(2-anilino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B296404.png)
![Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B296405.png)